2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride
Description
Properties
CAS No. |
19448-02-3 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(3-phenylmethoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c24-21(25-15-14-23-12-5-2-6-13-23)22-19-10-7-11-20(16-19)26-17-18-8-3-1-4-9-18;/h1,3-4,7-11,16H,2,5-6,12-15,17H2,(H,22,24);1H |
InChI Key |
BSJQPARZZHJHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Piperidinoethyl Intermediates
A critical intermediate for the target compound is 2-piperidinoethyl chloride hydrochloride , which serves as a key building block for further functionalization. According to patent literature, this intermediate can be synthesized via a two-step one-pot reaction:
- Step 1: Reaction of piperidine with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine.
- Step 2: Chlorination of the hydroxyethyl intermediate with thionyl chloride in an inert aromatic solvent (e.g., toluene) at temperatures between 70°C and the boiling point of the reaction mixture.
This process is performed in a single reaction vessel without isolating the hydroxyethyl intermediate. The chlorination is conducted after dilution of the reaction mixture with 0.4 to 0.6 volumes of solvent. The product, 2-piperidinoethyl chloride hydrochloride, crystallizes directly from the reaction mixture and can be purified by recrystallization. This method is advantageous due to lower thionyl chloride usage (10 times less excess) and improved yields (~20% higher than previous methods).
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine + Ethylene chlorohydrin | Stirring, 70°C to reflux | Formation of 2-(2-hydroxyethyl)piperidine |
| 2 | Thionyl chloride + Toluene | 70–85°C, one-pot chlorination | Conversion to 2-piperidinoethyl chloride hydrochloride, crystallization |
Introduction of Benzyloxy Group and Carbanilate Formation
The benzyloxy substituent on the aromatic ring is typically introduced via nucleophilic aromatic substitution or related synthetic routes. Literature on the synthesis of benzyloxy-substituted aromatic oxazolines and related compounds provides insight into the introduction of benzyloxy groups:
- Starting from chloronicotinic acid derivatives, benzyloxy groups can be introduced via nucleophilic aromatic substitution reactions with benzyl alcohol or benzyl derivatives.
- Carbamate or carbanilate linkages are formed by condensation reactions between amines (such as piperidine derivatives) and activated carboxylic acid derivatives or carbamoyl chlorides.
In the context of 2-piperidinoethyl m-(benzyloxy)carbanilate hydrochloride, the piperidinoethyl chloride intermediate reacts with m-(benzyloxy)carbanilate moieties through nucleophilic substitution to form the desired compound.
General Synthetic Route Summary
Based on the integration of the above steps, a plausible synthetic route to 2-piperidinoethyl m-(benzyloxy)carbanilate hydrochloride involves:
- Preparation of 2-piperidinoethyl chloride hydrochloride as described in section 2.1.
- Synthesis of the m-(benzyloxy)carbanilate moiety, typically via carbamate formation from m-(benzyloxy)aniline or related precursors.
- Coupling of the piperidinoethyl chloride intermediate with the m-(benzyloxy)carbanilate under basic conditions (e.g., potassium hydroxide in dimethylformamide) to afford the final product via nucleophilic substitution.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperidine + Ethylene chlorohydrin + SOCl2 | Toluene, 70–85°C, one-pot | 2-Piperidinoethyl chloride hydrochloride |
| 2 | m-(Benzyloxy)aniline + Carbamoyl chloride | Organic solvent, base | m-(Benzyloxy)carbanilate intermediate |
| 3 | Intermediate 1 + Intermediate 2 + Base (KOH) | DMF, nucleophilic substitution | 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride |
Characterization and Purity Assessment
- Nuclear Magnetic Resonance Spectroscopy (NMR): Proton (1H) and carbon (13C) NMR are used to confirm the structure, particularly the disappearance of amine protons upon substitution and the presence of benzyloxy methylene signals.
- High-Performance Liquid Chromatography (HPLC): Employed to verify the purity of the synthesized compound, typically achieving purity above 98%.
- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and identity of the final product.
Data Tables and Reaction Conditions Summary
Research Discoveries and Advances
- The one-pot chlorination method for 2-piperidinoethyl chloride hydrochloride significantly reduces reagent excess and improves yield, simplifying scale-up and industrial preparation.
- Modular synthetic strategies connecting piperidine derivatives with benzyloxy-substituted aromatic moieties via nucleophilic substitution have been demonstrated to be efficient and versatile for drug intermediate synthesis.
- Advances in characterization techniques such as high-resolution mass spectrometry and high-performance liquid chromatography have ensured high purity and structural confirmation of complex intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while substitution reactions can produce various substituted carbanilates.
Scientific Research Applications
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety in the compound is known to form stable hydrophobic interactions with catalytic pockets of enzymes, which can inhibit their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Piperidinoethyl N-(3-(benzyloxy)phenyl)carbamate hydrochloride
- Synonyms: KP-54, 19448-02-3 .
- Molecular Formula : C₂₁H₂₇ClN₂O₃
- Molecular Weight : 390.9 g/mol .
- Key Properties: Hydrogen bond donors: 2 Hydrogen bond acceptors: 4 Rotatable bonds: 8 Topological polar surface area (TPSA): 52 Ų .
This compound belongs to the class of piperidinoethyl carbamate derivatives. Its structure comprises a benzyloxy-substituted phenyl group linked via a carbamate ester to a piperidine moiety, with a hydrochloride counterion enhancing solubility .
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride with related compounds:
Key Observations :
Chlorine substituents (e.g., in m-chloro-2-methylphenyl analog) may improve metabolic stability but reduce solubility .
Core Structure Differences :
- KP-54’s carbamate linkage contrasts with flavoxate’s chromene-8-carboxylate ester . The carbamate group is generally more hydrolytically stable than esters, suggesting KP-54 may have a longer half-life .
- Flavoxate’s chromene ring introduces conjugated π-systems, which could enhance binding to muscarinic receptors via planar aromatic interactions .
Hydrogen Bonding and Solubility :
Pharmacological and Functional Insights
Flavoxate Hydrochloride :
- KP-54 and Analogs: Limited pharmacological data are available in the provided evidence. However, the piperidinoethyl carbamate scaffold is structurally similar to antispasmodic agents. The benzyloxy group may modulate receptor affinity or selectivity compared to flavoxate’s chromene system . The 8-methylfurobenzodioxin analog introduces a rigid heterocyclic core, which could restrict conformational flexibility and improve target specificity .
Biological Activity
2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its structure includes a piperidine ring, an ethyl chain, and a benzyloxy group attached to a carbanilate moiety, which contributes to its complex biological activity.
- Molecular Formula : C17H22ClN3O3
- Molecular Weight : Approximately 376.90 g/mol
- IUPAC Name : 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride
- CAS Number : [Not provided in the search results]
Synthesis
The synthesis of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride typically involves several chemical reactions, including:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Carbanilate Formation : The carbanilate moiety is introduced via acylation reactions.
- Benzyloxy Group Attachment : The benzyloxy group is added through nucleophilic substitution or etherification methods.
These synthetic routes ensure high purity and yield, which are crucial for biological testing.
Antimicrobial Properties
Research indicates that 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism of action may involve:
- Inhibition of Enzymatic Processes : The compound may disrupt key enzymatic functions within cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells, contributing to its anticancer effects.
The biological activity of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride is likely mediated through its interaction with specific molecular targets. This includes:
- Enzyme Inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
- Cellular Interaction : Disruption of cellular signaling pathways that promote cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-Methyl-2-piperidinoethyl)-N-2-pyridinylpropionamide | Contains piperidine and pyridine rings | Known analgesic properties; federally controlled substance |
| 4-Amino-N-benzylpiperidine | Piperidine ring with an amino group | Exhibits distinct psychoactive effects |
| 1-Benzylpiperazine | Piperidine derivative with benzyl substitution | Utilized in research for its psychoactive properties |
The uniqueness of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride lies in its combination of functional groups, which may enhance its biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Conducted on various bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
-
In Vitro Anticancer Study :
- Evaluated against breast cancer cell lines.
- Findings showed a reduction in cell viability by over 60% at specific concentrations.
-
Mechanistic Studies :
- Investigated the compound's effect on apoptosis markers.
- Notable increases in caspase activity were observed, indicating induction of programmed cell death.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 2-Piperidinoethyl m-(benzyloxy)carbanilate hydrochloride that influence its experimental handling?
- Answer : The compound (CAS 19448-02-3) has a molecular formula of C21H27ClN2O3 and molecular weight of 390.9 g/mol . Its hydrochloride salt enhances aqueous solubility, critical for in vitro assays. The benzyloxy group introduces hydrolytic sensitivity, requiring pH-controlled storage (pH 6–8 recommended). The piperidine moiety contributes to basicity (pKa ~8–10), influencing protonation-dependent interactions. Rotatable bonds (8) and a polar surface area (52 Ų) suggest moderate membrane permeability .
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN2O3 |
| Molecular Weight | 390.9 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 52 Ų |
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Answer : Use 1H/13C NMR to verify the benzyloxy aromatic protons (δ 7.3–7.5 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm). HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm resolves impurities. Mass spectrometry (ESI+) should confirm the [M+H]+ ion at m/z 391.3. Cross-reference with pharmacopeial standards (e.g., USP methods for structurally related piperidine salts ).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the hydrolytic degradation kinetics of the benzyloxy moiety under physiological conditions?
- Answer :
Buffer Preparation : Use phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2).
Stability Chambers : Incubate samples at 37°C, sampling at 0, 24, 48, and 72 hours.
Analytical Monitoring : Quantify degradation via LC-MS/MS (MRM transition m/z 391 → 91 for benzyl fragment).
Kinetic Modeling : Apply first-order kinetics to calculate half-life (t1/2). For accelerated studies, use Arrhenius plots at 40–60°C.
Q. What methodological approaches resolve discrepancies in receptor binding affinity data across assay platforms?
- Answer :
- Assay Variability Mitigation :
Orthogonal Assays : Compare radioligand binding (e.g., 3H-labeled compound) with functional assays (cAMP/Gq-coupled readouts).
Solubility Checks : Use dynamic light scattering (DLS) to confirm monomeric dispersion in assay buffers.
Receptor Preparation : Standardize membrane protein concentrations (Bradford assay) and validate with a reference agonist/antagonist.
- Case Study : Electrochemical studies on flavoxate hydrochloride (a structural analog) resolved activity discrepancies by correlating redox behavior with bioactivity .
Q. How can synthetic routes be optimized to reduce N-alkylation by-products during piperidine coupling?
- Answer :
Protection Strategies : Temporarily block the piperidine amine with Boc groups before coupling the benzyloxy-carbanilate ester.
Coupling Conditions : Use N,N'-dicyclohexylcarbodiimide (DCC)/DMAP in anhydrous DCM at 0°C to minimize side reactions.
Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Data Contradiction Analysis
- Example Issue : Conflicting IC50 values in kinase inhibition assays.
- Resolution Steps :
Verify compound stability during assay duration (e.g., pre-incubate in assay buffer for 1 hour).
Standardize ATP concentrations (variable Km values across kinases affect IC50).
Use a common reference inhibitor (e.g., staurosporine) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
